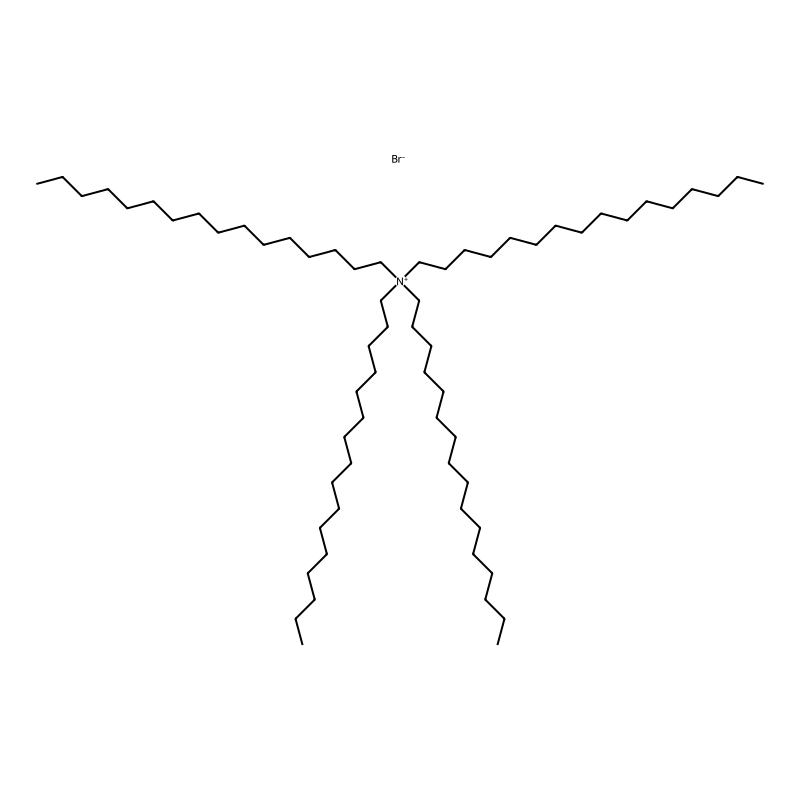

Tetrahexadecylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science Applications:

Tetrahexadecylammonium bromide (THAB) finds application in material science research due to its ability to form self-assembled structures called micelles. These micelles consist of THAB molecules arranged in a spherical shape, with the hydrophobic tails pointing inward and the hydrophilic head groups facing outward. This unique structure allows THAB to be used in various material science applications, including:

- Templating materials: THAB micelles can act as templates for the synthesis of various nanomaterials. By controlling the size and shape of the micelles, researchers can create nanoparticles with desired properties for applications in catalysis, electronics, and drug delivery [].

- Stabilizing materials: THAB can act as a surfactant, reducing the surface tension of liquids and preventing the aggregation of particles. This property makes THAB useful for stabilizing dispersions of nanomaterials and other components in various materials [].

Biological Applications:

THAB is being explored for its potential applications in various biological research areas:

- Antimicrobial activity: Studies have shown that THAB exhibits antimicrobial activity against certain bacteria and fungi []. This property makes THAB a potential candidate for the development of new antimicrobial agents.

- Membrane studies: THAB can interact with and disrupt biological membranes. This property allows researchers to study the structure and function of cell membranes [].

Environmental Applications:

THAB is being investigated for its potential applications in environmental research:

- Soil remediation: THAB can be used to remove contaminants from soil and water. The micelles formed by THAB can solubilize and transport hydrophobic contaminants, making them easier to remove from the environment [].

- Environmental sensors: THAB is being explored for the development of environmental sensors that can detect specific pollutants in water and soil.

Tetrahexadecylammonium bromide is a quaternary ammonium salt with the chemical formula . It consists of a tetraalkylammonium cation where each of the four alkyl groups is a hexadecyl chain, leading to its significant hydrophobic properties. This compound is known for its surfactant characteristics and is often utilized in various chemical and biological applications due to its ability to facilitate phase transfer and enhance solubility in organic solvents.

Tetrahexadecylammonium bromide is unique due to its longer alkyl chains, which enhance its surfactant properties and hydrophobicity compared to these other quaternary ammonium salts. This makes it particularly effective in applications requiring strong surface activity and solubilization capabilities.

Tetrahexadecylammonium bromide can be synthesized through the reaction of hexadecyl bromide with a tertiary amine. The general synthetic route involves:

- Reactants: Hexadecyl bromide (as the alkyl halide) and a suitable tertiary amine (e.g., trimethylamine).

- Reaction: The alkyl halide reacts with the amine in a solvent such as acetone or ethanol under reflux conditions.

- Isolation: The product is typically isolated by crystallization or precipitation from the reaction mixture.

This method allows for high yields of tetrahexadecylammonium bromide while minimizing by-products.

Tetrahexadecylammonium bromide has diverse applications, including:

- Surfactants: Used in formulations for detergents and emulsifiers due to its surface-active properties.

- Phase Transfer Catalysts: Facilitates reactions involving ionic compounds in organic solvents.

- Antimicrobial Agents: Incorporated into disinfectants and antiseptics for its bactericidal properties.

- Nanotechnology: Utilized in the synthesis of nanoparticles and nanostructured materials.

Interaction studies involving tetrahexadecylammonium bromide often focus on its efficacy as a surfactant and its interactions with biological membranes. Research indicates that this compound can significantly alter membrane permeability, which is crucial for its antimicrobial action. Additionally, studies have explored its interactions with various metal ions, enhancing catalytic processes in organic synthesis.

Tetrahexadecylammonium bromide belongs to a class of compounds known as quaternary ammonium salts. Here are some similar compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Tetrabutylammonium bromide | C16H36BrN | Commonly used as a phase transfer catalyst in organic synthesis. |

| Tetraethylammonium bromide | C8H20BrN | Effective for ion exchange processes and electrochemical applications. |

| Tetrapropylammonium bromide | C12H27BrN | Utilized in various

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Dates

Last modified: 04-14-2024

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|